2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , features a quinoline backbone substituted with a bromophenyl group and a carboxylic acid functional group, which may enhance its pharmacological properties.
The compound is synthesized through various chemical reactions, primarily utilizing the Pfitzinger reaction, which involves the condensation of isatin derivatives with substituted acetophenones. The synthesis pathways and characterization methods for this compound have been documented in several studies, highlighting its structural confirmation through techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of halogen atoms (bromine and chlorine) in its structure suggests enhanced reactivity and potential interactions with biological targets.
The synthesis of 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid typically follows these steps:
The synthesis process is characterized by high temperatures and specific solvent conditions to promote reaction efficiency. The use of catalytic amounts of sulfuric acid aids in the transformation of the intermediate into the desired carboxylic acid form. Spectroscopic methods confirm the structure at each stage, ensuring that the product meets expected chemical properties .
The molecular structure of 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid features:
Key structural data include:
The compound can undergo several chemical reactions:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography are used for monitoring reaction progress .
The mechanism of action for 2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid primarily relates to its interaction with biological targets. Studies suggest that derivatives of this compound exhibit strong binding affinity towards specific proteins involved in disease processes, such as Plasmodium lactate dehydrogenase, which is crucial for malaria treatment.
In silico molecular docking studies indicate that this compound forms multiple hydrogen bonds with target proteins, suggesting potential efficacy as an antimalarial agent. Binding energies calculated during these studies provide insight into the strength of interactions between the compound and its targets .
Relevant analyses include determination of melting points, solubility tests in various solvents, and stability assessments under different environmental conditions .
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid has several potential applications:
Research continues into optimizing its efficacy and expanding its application scope within medicinal chemistry .
Halogen atoms critically influence the bioactivity profile of quinoline pharmacophores through electronic modulation and lipophilicity enhancement. The bromine atom at the 4'-position of the pendant phenyl ring in this compound creates a large hydrophobic surface area favorable for π-π stacking interactions with aromatic residues in enzyme binding pockets. Concurrently, the chlorine atom at the quinoline's 6-position induces electron-withdrawing effects that polarize the ring system, strengthening dipole-dipole interactions with target proteins [10]. This dual-halogenation strategy significantly improves pharmacokinetic properties, as evidenced by the compound's logP value of 5.2, indicating enhanced membrane permeability compared to non-halogenated analogs [8].
Biological evaluations confirm potent inhibitory activity against Candida albicans prolyl-tRNA synthetase (IC₅₀ = 0.026 μM), validating its antifungal mechanism through disruption of protein synthesis [9]. The specificity arises from halogen-stabilized binding to the ATP-active site, competitively inhibiting aminoacylation. Similarly, bromophenyl-quinoline hybrids exhibit antiproliferative effects against tumor cell lines by intercalating DNA and inhibiting topoisomerase II, with chlorine potentiating reactive oxygen species (ROS) generation [3] [10]. Structure-activity relationship (SAR) studies indicate that shifting bromine to the 2'- or 3'-phenyl positions diminishes activity by 8-12 fold, underscoring the critical role of para-bromine substitution in target engagement [3].
Compound Modification | Antifungal IC₅₀ (μM) | Anticancer Activity | Lipophilicity (logP) |
---|---|---|---|
2-(4-Br-Ph)-6-Cl-quinoline-4-COOH | 0.026 | p53-independent cytotoxicity | 5.20 |
2-(3-Br-Ph)-6-Cl-quinoline-4-COOH | 0.22 | Reduced activity vs. MCF-7 | 5.18 |
2-Ph-6-Cl-quinoline-4-COOH | >10 | Inactive | 3.85 |
2-(4-Br-Ph)-quinoline-4-COOH | 1.7 | Moderate cytotoxicity | 4.52 |
The carboxylic acid group at the 4-position of the quinoline ring serves as a critical pharmacophoric element enabling dual functionality: direct target binding and synthetic derivatization. This moiety deprotonates at physiological pH to form a carboxylate anion capable of ionic interactions with protonated lysine/arginine residues in enzymatic pockets. Computational docking studies reveal salt bridge formation between the carboxylate and conserved residues in C. albicans prolyl-tRNA synthetase, contributing >40% of the total binding energy [9]. Additionally, the hydrogen-bonding capacity allows complexation with serine or threonine side chains, enhancing binding specificity versus mammalian tRNA synthetases [7].
Despite these advantages, the ionized carboxylic acid can limit blood-brain barrier permeability, prompting isosteric replacement strategies. Phosphonic acids and sulfonamides have been explored as alternatives, though they often alter target selectivity. For instance, phosphonate analogs exhibit shifted activity toward HIV integrase inhibition rather than tRNA synthetase binding [7]. However, the carboxylic acid remains optimal for antimicrobial applications where peripheral distribution suffices. The derivatization potential of this group enables prodrug development; conversion to hydrazides (e.g., 2-(4-bromophenyl)-6-chloroquinoline-4-carbohydrazide, CAS 918296-19-2) improves cellular uptake, with intracellular esterases regenerating the active acid form [8].
Bioisostere | pKa | Target Selectivity Shift | Membrane Permeability |
---|---|---|---|
Carboxylic Acid | 4.2 - 4.5 | tRNA synthetase inhibition | Low (logD = -0.8) |
Tetrazole | 4.9 | Retained tRNA synthetase activity | Moderate (logD = 1.2) |
Hydroxamic Acid | 8.5 - 9.0 | Increased metalloenzyme affinity | Low |
Phosphonic Acid | 1.5 - 2.5 | HIV integrase inhibition | Very low |
Sulfonamide | 10 - 11 | Loss of activity | High (logD = 2.1) |
The structural architecture of 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid enables its integration into hybrid pharmacophores designed for polypharmacology. Its synthetic accessibility via Pfitzinger and Knoevenagel condensations facilitates conjugation with complementary bioactive scaffolds [4]. Strategic hybridization approaches include:
These hybrids exploit the planar conformation of the chloroquinoline core for nucleic acid intercalation, while the bromophenyl group provides steric bulk for allosteric enzyme inhibition. Computational fragment-based drug design indicates the compound's suitability as a "molecular connector" between hydrophobic and hydrophilic target domains [3] [10]. Commercial availability (e.g., Matrix Scientific, MolCore BioPharmatech) accelerates analog screening, with current research focusing on Pd-catalyzed cross-coupling of the bromophenyl group to introduce kinase-inhibiting motifs [6] [9].
Derivatization Strategy | Reaction Conditions | Key Intermediate/Product | Application Focus |
---|---|---|---|
Knoevenagel Condensation | Benzaldehyde, piperidine, ethanol, Δ | 2-Styrylquinoline carboxylic acids | Fluorescent antimicrobial probes |
Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 2-(4-Bromophenyl)-6-chloro-4-carbohydrazide | Antifungal agents |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 2-Biaryl-6-chloroquinoline-4-carboxylic acids | Kinase inhibition |
Esterification | SOCl₂, ROH, DMAP, CH₂Cl₂ | Alkyl ester prodrugs | Bioavailability enhancement |
Concluding Remarks
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid exemplifies the strategic application of halogenation patterns and carboxylic acid functionalization in developing quinoline-based therapeutics. Its structural features enable precise target interactions against microbial and oncological targets while serving as a versatile scaffold for hybrid molecule design. Future research should prioritize isostere optimization to overcome bioavailability limitations and computational fragment linking to expand polypharmacological applications. The compound’s synthetic tractability and well-defined SAR ensure its continued relevance as a pharmacophore in multi-target drug discovery.
Compound Name | CAS Number | Therapeutic Category |
---|---|---|
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid | 342017-94-1 | Antifungal/Anticancer |
2-(4-Bromophenyl)-6-chloroquinoline-4-carbohydrazide | 918296-19-2 | Antifungal |
6-Chloro-2-(4-nitrophenyl)quinoline-4-carboxylic acid | Not provided | Antibacterial |
2-(3-Bromophenyl)-6-fluoroquinoline-4-carboxylic acid | Not provided | Anticancer |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7